N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide
CAS No.: 32445-18-4
Cat. No.: VC18726243
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32445-18-4 |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | 1-N,4-N-bis(hydroxymethyl)benzene-1,4-dicarboxamide |
| Standard InChI | InChI=1S/C10H12N2O4/c13-5-11-9(15)7-1-2-8(4-3-7)10(16)12-6-14/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16) |
| Standard InChI Key | AANLFBSXWWTGCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCO)C(=O)NCO |
Introduction
Nomenclature and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide, reflecting its benzene core substituted with two hydroxymethylated amide groups at the 1 and 4 positions. The molecular formula C₁₀H₁₂N₂O₄ indicates the presence of ten carbon atoms, twelve hydrogens, two nitrogens, and four oxygens, arranged to form a symmetrical dicarboxamide structure.
Functional Groups and Stereochemistry
Key functional groups include:
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Primary amides (-CONH₂) at the 1 and 4 positions of the benzene ring.
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Hydroxymethyl groups (-CH₂OH) attached to the nitrogen atoms of the amides.
The compound exhibits planar geometry around the benzene ring, with the amide and hydroxymethyl groups adopting orientations that minimize steric hindrance. X-ray crystallographic data for analogous compounds, such as N,N′-Bis(diphenylmethyl)benzene-1,4-diamine, suggest dihedral angles between the central aromatic ring and substituents ranging from 61° to 74° , though specific crystallographic data for this compound remain unreported.
Synthesis and Optimization
Reaction Pathways
The synthesis of N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide typically proceeds via a two-step process:
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Formation of a benzene-1,4-dicarboxamide intermediate through condensation of benzene-1,4-dicarbonyl chloride with ammonia or a primary amine.
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Hydroxymethylation using formaldehyde under basic conditions to introduce hydroxymethyl groups at the amide nitrogens.
A representative reaction scheme is:
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate hydroxymethylation but risk side reactions. |
| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility of intermediates and reagents. |
| Catalyst | Sodium hydroxide | Facilitates formaldehyde activation. |
| Reaction Time | 4–6 hours | Prolonged durations improve conversion but may degrade product. |
Yields typically range from 65% to 75%, with impurities arising from over-hydroxymethylation or incomplete amide formation. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.
Physicochemical Properties
Molecular Weight and Thermal Stability
With a molecular weight of 224.21 g/mol, the compound is lighter than related derivatives such as N,N′-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide (348.4 g/mol) . Thermal gravimetric analysis (TGA) of analogous compounds suggests decomposition onset temperatures near 200°C, with complete degradation by 300°C.
Spectroscopic Characterization
Infrared Spectroscopy (IR):
Key absorption bands observed in the IR spectrum include :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3200 | N-H stretching (amide) |
| 1650–1630 | C=O stretching (amide I) |
| 1550–1540 | N-H bending (amide II) |
| 1050–1030 | C-O stretching (hydroxymethyl) |
Nuclear Magnetic Resonance (NMR):
Though NMR data are unavailable for this specific compound, predictions based on analogous structures suggest:
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¹H NMR: δ 4.5–4.7 ppm (hydroxymethyl -CH₂OH), δ 7.8–8.0 ppm (aromatic protons).
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¹³C NMR: δ 165–170 ppm (amide carbonyl), δ 60–65 ppm (hydroxymethyl carbon).
Chemical Reactivity and Mechanisms
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH₂OH) groups undergo typical alcohol reactions, including:
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Esterification: Reaction with acyl chlorides to form esters.
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Oxidation: Conversion to carboxylic acids under strong oxidizing conditions.
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Condensation: Participation in cross-linking reactions with diisocyanates or epoxides.
Amide Group Stability
The amide bonds are resistant to hydrolysis under neutral conditions but cleave in acidic or alkaline environments. For example, in 6M HCl at 100°C, amide hydrolysis yields benzene-1,4-dicarboxylic acid and hydroxymethylamine.
Comparative Analysis with Related Compounds
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.
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Materials Development: Investigate use in biodegradable polymers or hydrogels.
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Process Optimization: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.
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